REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[C:7]([C:8]([NH2:10])=[O:9])=[CH:6][S:5][CH2:4]1.S(Cl)(Cl)(=O)=O>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:7]([C:8]([NH2:10])=[O:9])=[CH:6][S:5][CH:4]=1
|
Name
|
3-methoxy-dihydrothiophene-4-carboxylic acid amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1CSC=C1C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The end product is isolated from the reaction mixture by the method
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CSC=C1C(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |